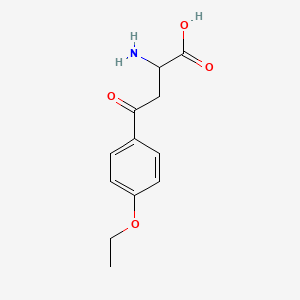

N-(3-chlorophenyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

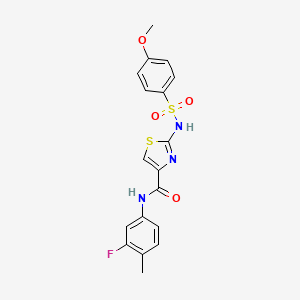

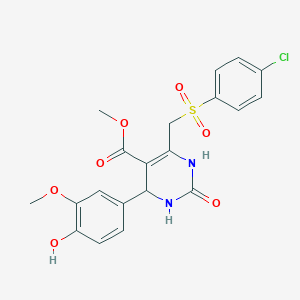

N-(3-chlorophenyl)cyclobutanecarboxamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. The cyclobutane core, characterized by its four-membered ring, is a key feature of this molecule, influencing its chemical and physical properties.

Synthesis Analysis

The synthesis of cyclobutane derivatives often involves strategies to form the cyclobutane ring, a challenging task due to the strain in the four-membered ring. A common approach includes photochemical reactions to generate cyclobutane rings through [2+2] cycloadditions. For instance, compounds with similar structural motifs have been synthesized by solid-state photochemical [2+2] cycloaddition reactions, demonstrating the versatility and efficiency of this method in constructing cyclobutane derivatives (Kole, Tan, & Vittal, 2010)).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives reveals significant insights into their chemical behavior. X-ray crystallography studies have shown that cyclobutane rings can adopt various conformations depending on substituents and interactions within the molecule. For example, derivatives with cyclobutane rings have been analyzed to understand the impact of different substituents on the molecular conformation and stability, highlighting the influence of the cyclobutane core on the overall molecular architecture (Renuka et al., 2017)).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, including functionalization and ring-opening, under specific conditions. The chemical reactivity is greatly influenced by the strain in the cyclobutane ring and the electronic properties of substituents. For example, studies have shown that cyclobutane carboxamides can be functionalized through direct bis-arylation via double C-H activation, demonstrating the reactivity and potential for diversification of these molecules (Parella, Gopalakrishnan, & Babu, 2013)).

Physical Properties Analysis

The physical properties of N-(3-chlorophenyl)cyclobutanecarboxamide, such as melting point, solubility, and crystal structure, are crucial for its application and handling. Cyclobutane derivatives' physical properties are influenced by their molecular structure, which can be explored through crystallography and computational studies. For example, crystal structure analysis provides detailed information on molecular conformation, packing, and intermolecular interactions, essential for understanding the solid-state properties of these compounds (Ozer, Solmaz, & Arslan, 2021)).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of N-(3-chlorophenyl)cyclobutanecarboxamide. Research into similar cyclobutane derivatives has shed light on their electronic properties, interaction landscapes, and potential as biological agents, emphasizing the importance of the cyclobutane core and substituents in determining the chemical behavior of these molecules (Gallagher et al., 2022)).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Some derivatives of N-(3-chlorophenyl)cyclobutanecarboxamide have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant inhibition on bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008).

Characterization and Crystal Structure Analysis

A number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including N-(3-chlorophenyl)cyclobutanecarboxamide, have been synthesized and characterized by various spectroscopic methods. The crystal structure of one such derivative was analyzed, revealing insights into its molecular conformation (Özer et al., 2009).

Anti-Inflammatory and Antioxidant Activity

Derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a compound structurally related to N-(3-chlorophenyl)cyclobutanecarboxamide, have shown promising in vitro anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid (Kumar et al., 2008).

Synthesis of Novel Compounds

Research has focused on synthesizing and characterizing novel compounds related to N-(3-chlorophenyl)cyclobutanecarboxamide, contributing to the expanding library of bioactive molecules with potential therapeutic applications (McLaughlin et al., 2016).

Insecticidal Activity

Certain derivatives have been studied for their insecticidal activity against the cowpea aphid, Aphis craccivora Koch. These studies have shown higher insecticidal activity than some reference insecticides, highlighting the potential agricultural applications of these compounds (Abdel-Raheem et al., 2021).

Application in Chemical Receptor Research

N-(3-chlorophenyl)cyclobutanecarboxamide derivatives have been used to explore the anti-inflammatory properties of peripheral benzodiazepine receptor ligands, providing valuable insights into the pharmacological potential of these compounds (Torres et al., 1999).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-9-5-2-6-10(7-9)13-11(14)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTPEKDVZVAYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)